2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O3/c10-6-1-2-7(12-11-6)14-8(15)3-5(13-14)4-9(16)17/h1-2H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJWQAYKJMPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=NN=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
Cyclocondensation of hydrazine with β-keto acids or esters : This classical approach yields 4,5-dihydro-1H-pyrazol-5-ones, which can be further functionalized at N1 and C3 positions.
Vilsmeier-Haack Formylation of Pyrazoles : To introduce aldehyde functionalities adjacent to the pyrazole ring, the Vilsmeier-Haack reaction using POCl3 and DMF is widely employed on hydrazone precursors or pyrazole derivatives. This method can be adapted for the synthesis of pyrazole carboxaldehydes, which can be oxidized or transformed into acetic acid derivatives.
Introduction of the 6-Chloropyridazin-3-yl Group
The 6-chloropyridazinyl moiety is introduced via nucleophilic substitution or coupling reactions on pre-formed pyrazole intermediates.
According to patent WO2012146318A1, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) can be used to attach pyridazinyl groups to pyrazole rings. The reaction conditions involve palladium acetate catalysts, polar aprotic solvents like dimethylformamide (DMF), and temperatures ranging from room temperature to 130°C.
Chlorination of pyridazinone intermediates with POCl3 can generate 6-chloropyridazine derivatives, which serve as electrophilic partners in subsequent coupling steps.
Acetic Acid Side Chain Installation
The acetic acid moiety attached at the pyrazole C3 position is often introduced via alkylation or acylation strategies:
Debenzylation or deprotection steps may be necessary if protective groups are used during the synthesis to prevent side reactions.
Representative Synthetic Route (Based on Patent and Literature)
Detailed Research Findings and Notes
The patent WO2012146318A1 outlines the use of palladium-catalyzed coupling reactions for attaching aryl or heteroaryl groups such as 6-chloropyridazinyl to pyrazole rings, emphasizing solvent choice (DMF) and temperature control for optimal yields.
The Vilsmeier-Haack reaction is a key synthetic tool for introducing aldehyde groups on pyrazole rings, which can be converted to acetic acid substituents. This reaction typically uses POCl3 and DMF under heating conditions and is well documented for pyrazole derivatives.
Cyclocondensation reactions of hydrazine with keto acids or esters remain the foundational step to assemble the pyrazole ring system with the desired oxidation state and substitution pattern.
Chlorination of pyridazinone intermediates to yield 6-chloropyridazine derivatives is performed using POCl3, which is essential for subsequent coupling reactions to install the pyridazinyl group.
The overall synthetic approach requires careful control of reaction conditions to avoid over-chlorination, decomposition, or side reactions, particularly during chlorination and coupling steps.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyridazine Ring
The 6-chloro substituent on the pyridazine ring undergoes nucleophilic substitution with amines, enabling structural diversification.
Example reactions :
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Reaction with pyrrolidine , piperidine , or morpholine replaces the chlorine atom, forming derivatives with improved solubility or bioactivity .
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Conditions: Solvent-free grinding with a catalyst (e.g., p-toluenesulfonic acid) at ambient or mildly elevated temperatures .
Condensation and Cyclization Reactions
The pyrazolone ring’s carbonyl group and acetic acid moiety participate in condensations, forming fused heterocycles or extended derivatives.
Key pathways :
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Cyclocondensation with hydrazine derivatives (e.g., thiosemicarbazide) yields pyridazinone or triazine hybrids .
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Acetic acid group reactivity : Forms amides or esters via reaction with amines/alcohols, respectively .
Reported example :
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Reaction with hydrazine hydrate produces hydrazopyridazine derivatives, which further react with acetyl acetone to generate pyrazole-fused structures .
Pyrazolone Ring Modifications
The 5-oxo group undergoes:
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Reduction : Converted to a hydroxyl group using agents like NaBH₄.
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Knoevenagel condensation : Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated ketones .
Acetic Acid Derivatives
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Esterification : Forms methyl or ethyl esters under acidic conditions (e.g., H₂SO₄, methanol) .
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Amide formation : Reacts with primary/secondary amines via coupling agents (e.g., DCC) .
Electrophilic Substitution and Halogenation
The electron-deficient pyridazine ring may undergo electrophilic substitution, though limited by the chlorine’s deactivating effect.
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Bromination : Occurs at the pyrazolone ring’s α-position under mild conditions (e.g., Br₂ in acetic acid) .
Biological Activity-Driven Reactions
Derivatives of this compound are synthesized for pharmacological screening:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole and pyridazine can inhibit the growth of various bacteria and fungi. This suggests that 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid may also possess antimicrobial effects, warranting further investigation in medicinal chemistry settings .
Anti-inflammatory Properties
Compounds containing pyrazole structures are often explored for their anti-inflammatory properties. Preliminary studies suggest that the incorporation of chloropyridazine may enhance these effects. This compound could be a candidate for developing new anti-inflammatory drugs aimed at conditions like arthritis or other inflammatory diseases .
Potential in Cancer Therapy
The unique structural features of this compound may allow it to interact with specific biological targets involved in cancer progression. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Therefore, this compound could be evaluated as a potential anticancer agent .
Agricultural Applications
Pesticide Development
Given its chemical structure, this compound may also be evaluated for use in developing new pesticides or herbicides. The presence of the chloropyridazine moiety can potentially enhance the selectivity and efficacy against specific pests while minimizing environmental impact .
Plant Growth Regulation
Research has indicated that certain pyrazole derivatives can act as plant growth regulators. This compound may influence plant growth patterns, making it a candidate for agricultural applications aimed at improving crop yields or modifying growth responses to environmental stressors .
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound can be utilized in synthesizing polymers with tailored properties. Its ability to form stable bonds may lead to innovative materials with specific mechanical or thermal properties suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyridazine/Pyridine Ring
- 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic Acid
- Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Lacks the pyridazine ring entirely, featuring a phenyl group instead.
Modifications to the Acetic Acid Side Chain
- (Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate Methyl ester replaces acetic acid, increasing lipophilicity but reducing solubility and metal-chelation capacity. Similarity score: 0.63 (structural divergence due to aromatic substitutions) .
Functional Group Additions
- 2-(4-Chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic Acid Incorporates a phenoxy group, enabling additional hydrogen bonding and fluorescence properties (used as a Zn²⁺ sensor) .
Physicochemical Properties
| Property | Target Compound | 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-...} | (Z)-Methyl 2-(1-(2-chlorophenyl)-...) |
|---|---|---|---|
| Molecular Weight | ~323.7 g/mol | ~377.7 g/mol | ~460.9 g/mol |
| Solubility (logP) | Moderate (predicted ~1.8) | Low (predicted ~2.5) | Low (predicted ~3.1) |
| Electronic Effects | Strong electron-withdrawing | Enhanced by -CF₃ | Reduced by phenyl group |
Fluorescence Sensing
The target compound’s acetic acid group enables metal ion chelation, as seen in its analog 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, which acts as a "turn-on" sensor for Zn²⁺ (emission at 520 nm) .
Enzyme Inhibition
- Phosphatase Inhibition: Pyrazoline derivatives with sulfonic or thiazolidinone groups (e.g., 2-[3-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid) show IC₅₀ values of ~20 µM for dual specificity phosphatase 22, suggesting divergent mechanisms compared to the target compound’s acetic acid moiety .
Computational and Spectroscopic Studies
- DFT Analysis: Studies on analogs like 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl] phenol reveal planar geometries favoring π-π interactions. The target compound’s pyridazine ring likely enhances electron density redistribution, affecting reactivity .
- NMR and IR Spectroscopy : Pyrazoline derivatives exhibit characteristic C=O stretches at ~1700 cm⁻¹ and pyridazine ring proton shifts at δ 7.5–8.5 ppm, consistent with the target compound’s spectral profile .
Biological Activity
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid, with the CAS number 1094331-75-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN4O3 |
| Molecular Weight | 254.63 g/mol |
| Boiling Point | 638.9 ± 50.0 °C (predicted) |
| Density | 1.73 ± 0.1 g/cm³ (predicted) |
| pKa | 3.36 ± 0.10 (predicted) |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. In vivo studies have demonstrated that these compounds can reduce inflammation markers and exhibit activity comparable to standard anti-inflammatory drugs like Indomethacin . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
Antimicrobial Properties
A variety of pyrazole derivatives have been evaluated for their antimicrobial effects against bacteria and fungi. The compound's structure suggests potential activity against pathogens due to its ability to disrupt microbial cell functions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole core can significantly influence biological activity. For example, substituents on the nitrogen atoms and variations in the acetic acid moiety can enhance potency against specific targets like CRTh2 receptors .
Case Study 1: Anticancer Activity
In a study involving a series of pyrazole acetic acid derivatives, several compounds were synthesized and tested for anticancer activity against MCF-7 breast cancer cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM, highlighting their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. Compounds were administered at varying doses, and significant reductions in paw swelling were observed, suggesting effective anti-inflammatory properties .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer: A multi-step synthesis is typically required, starting with cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core. Subsequent functionalization with 6-chloropyridazine may involve nucleophilic substitution or coupling reactions. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical variables, while response surface methodology refines yields . Monitor intermediates via HPLC or NMR to ensure regioselectivity .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound and its intermediates?
- Methodological Answer:
- NMR: Assign proton environments using - and -NMR, focusing on the pyrazole (δ ~6.5–7.5 ppm) and pyridazine (δ ~8.0–9.0 ppm) protons. Compare with structurally related compounds (e.g., ).
- LC-MS/MS: Confirm molecular weight (CHClNO) via high-resolution MS and track degradation products under stress conditions (e.g., hydrolysis, oxidation) .
- IR: Validate carbonyl (C=O) stretches (~1700 cm) and NH/OH groups (~3200–3500 cm) .
Q. What solvent systems and pH conditions maximize the compound’s stability for in vitro assays?
- Methodological Answer: Perform stability studies in buffers (pH 1–10) and solvents (DMSO, ethanol, aqueous mixtures). Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. Polar aprotic solvents like DMSO are often preferred for stock solutions, but avoid prolonged exposure to alkaline conditions due to ester/amide hydrolysis risks .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyridazine and pyrazole moieties in catalytic transformations?
- Methodological Answer: Computational modeling (DFT or MD simulations) can map electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, the 6-chloro group on pyridazine enhances electrophilicity at C-4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with analogs lacking Cl ( ) to isolate electronic contributions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer:
- Meta-analysis: Collate dose-response curves (IC, EC) from enzyme inhibition, cell viability, and in vivo models. Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or assay-specific artifacts .
- Target Engagement Studies: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding versus off-target effects .
Q. How can computational reaction path search methods accelerate the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer: Implement quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and energy barriers for metabolic pathways (e.g., CYP450 oxidation). Pair with machine learning to predict logP, solubility, and bioavailability. For example, ICReDD’s workflow integrates computation and experiment to prioritize derivatives with reduced hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
